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molecular formula C11H13NOS B8573255 (5-Dimethylamino-benzo[b]thiophen-2-yl)-methanol

(5-Dimethylamino-benzo[b]thiophen-2-yl)-methanol

Cat. No. B8573255
M. Wt: 207.29 g/mol
InChI Key: VHMQRYHZNUTMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683185B2

Procedure details

To a solution of (5-dimethylamino-benzo[b]thiophen-2-yl)-methanol (790 mg, 3.8 mmol) and triethylamine (4.9 mL, 35.1 mmol) in dimethyl sulfoxide (20 mL) was added a solution of pyridine-sulfur trioxide (1.8 g, 11.2 mmol) in dimethyl sulfoxide (20 mL). The mixture was stirred for 1 hour at room temperature followed by addition of water (50 mL) and ethyl acetate (50 mL). The organic layer was washed with water (3×50 mL) and brine (2×50 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give a colourless oil that was purified by flash chromatography (10:90:1 to 50:50:1 ethyl acetate:40-60° C. petroleum ether:triethylamine) to give a solid that was recrystallised from ethanol to give the title compound (743 mg, 95%) as a solid, mp 105-106° C.
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3]1[CH:13]=[CH:12][C:6]2[S:7][C:8]([CH2:10][OH:11])=[CH:9][C:5]=2[CH:4]=1.C(N(CC)CC)C.C1C=CN=CC=1.O=S(=O)=O.O>CS(C)=O.C(OCC)(=O)C>[CH3:1][N:2]([CH3:14])[C:3]1[CH:13]=[CH:12][C:6]2[S:7][C:8]([CH:10]=[O:11])=[CH:9][C:5]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
CN(C1=CC2=C(SC(=C2)CO)C=C1)C
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.8 g
Type
reactant
Smiles
C1=CC=NC=C1.O=S(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water (3×50 mL) and brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colourless oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (10:90:1 to 50:50:1 ethyl acetate:40-60° C. petroleum ether:triethylamine)
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=CC2=C(SC(=C2)C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 743 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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